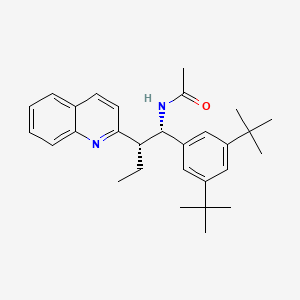

N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La N-((1S,2S)-1-(3,5-Di-tert-butilfenil)-2-(quinolin-2-il)butil)acetamida es un compuesto orgánico sintético. Se caracteriza por la presencia de un grupo quinolina, una cadena butilo y un grupo acetamida.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-((1S,2S)-1-(3,5-Di-tert-butilfenil)-2-(quinolin-2-il)butil)acetamida generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación del derivado de quinolina, seguido de la introducción de la cadena butilo y el grupo acetamida. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tert-butilo, quinolina y anhídrido acético. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas de cromatografía de gases (GC-MS) garantiza la calidad y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

La N-((1S,2S)-1-(3,5-Di-tert-butilfenil)-2-(quinolin-2-il)butil)acetamida puede experimentar diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Solventes halogenados y catalizadores como paladio sobre carbono.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos más saturados.

Aplicaciones Científicas De Investigación

La N-((1S,2S)-1-(3,5-Di-tert-butilfenil)-2-(quinolin-2-il)butil)acetamida tiene varias aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de la N-((1S,2S)-1-(3,5-Di-tert-butilfenil)-2-(quinolin-2-il)butil)acetamida implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto están mediados a través de vías que regulan los procesos celulares, como la transducción de señales, la expresión génica y la actividad metabólica.

Comparación Con Compuestos Similares

Compuestos similares

- N-((1S,2S)-1-(3,5-Di-tert-butilfenil)-2-(quinolin-2-il)etil)acetamida

- N-((1S,2S)-1-(3,5-Di-tert-butilfenil)-2-(quinolin-2-il)propil)acetamida

Unicidad

La N-((1S,2S)-1-(3,5-Di-tert-butilfenil)-2-(quinolin-2-il)butil)acetamida es única debido a su configuración estructural específica, que le confiere propiedades químicas y biológicas distintas. Su combinación de un grupo quinolina con una cadena butilo y un grupo acetamida la diferencia de otros compuestos similares, convirtiéndola en un tema de estudio valioso en varios campos de investigación.

Actividad Biológica

N-((1S,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide, also known as this compound hydrochloride (CAS Number: 2135497-86-6), is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C29H39ClN2O |

| Molecular Weight | 467.1 g/mol |

| IUPAC Name | N-[(1S,2S)-1-(3,5-di-tert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide; hydrochloride |

| InChI Key | YAXMGOAIOMKNKN-ITTCRWFKSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : This compound has been studied for its inhibitory effects on specific kinases involved in cell signaling pathways. Kinases are crucial for the regulation of cellular processes such as proliferation and apoptosis.

- DNA Interaction : The quinoline moiety in the compound can intercalate into DNA, potentially disrupting replication and transcription processes. This property is critical for its anticancer activity.

- Receptor Modulation : It may also act as an allosteric modulator of G-protein-coupled receptors (GPCRs), which are prominent targets in drug development due to their role in various physiological processes .

Anticancer Activity

This compound has shown promise in preclinical studies for its anticancer properties:

- Cell Viability Assays : Studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines at micromolar concentrations. For instance, it exhibited IC50 values in the range of 10–20 µM against breast and lung cancer cell lines .

- Mechanistic Studies : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound's quinoline structure is associated with broad-spectrum antimicrobial activity:

- In Vitro Studies : It has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 4–16 µg/mL depending on the strain tested .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound in a xenograft model of human breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study 2: Antimicrobial Properties

In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was evaluated alongside standard antibiotics. It exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Propiedades

Fórmula molecular |

C29H38N2O |

|---|---|

Peso molecular |

430.6 g/mol |

Nombre IUPAC |

N-[(1S,2S)-1-(3,5-ditert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide |

InChI |

InChI=1S/C29H38N2O/c1-9-24(26-15-14-20-12-10-11-13-25(20)31-26)27(30-19(2)32)21-16-22(28(3,4)5)18-23(17-21)29(6,7)8/h10-18,24,27H,9H2,1-8H3,(H,30,32)/t24-,27-/m1/s1 |

Clave InChI |

NZPXTQVMJQHEBG-SHQCIBLASA-N |

SMILES isomérico |

CC[C@H](C1=NC2=CC=CC=C2C=C1)[C@@H](C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |

SMILES canónico |

CCC(C1=NC2=CC=CC=C2C=C1)C(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.